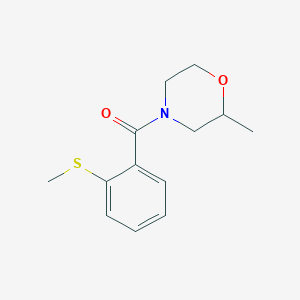![molecular formula C15H19NO2 B7492321 Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of drugs known as kappa opioid receptor agonists, which are known to produce analgesic effects.
Wirkmechanismus
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone exerts its effects by binding to the kappa opioid receptor. The activation of this receptor produces analgesic effects and can also produce sedation and dysphoria. Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have a high affinity for the kappa opioid receptor, making it a potent agonist.
Biochemical and Physiological Effects:
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone produces a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and dysphoria in animal models. Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory disorders such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone in lab experiments is its potent analgesic effects. This makes it a useful tool for studying pain pathways and developing new pain medications. However, one of the limitations of using Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is its potential for producing dysphoria and sedation, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. One area of research is the development of new pain medications based on the structure of Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. Another area of research is the study of the kappa opioid receptor and its role in pain pathways. Additionally, Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been studied for its potential use in the treatment of inflammatory disorders, and further research in this area is warranted.
Synthesemethoden
The synthesis of Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves several steps. The first step involves the synthesis of 3-methoxyphenylacetic acid from 3-methoxybenzaldehyde. The acid is then converted into an acid chloride, which is then reacted with cyclopropylamine to form the desired product, Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to produce analgesic effects in animal models of pain. Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory disorders such as arthritis.
Eigenschaften
IUPAC Name |
cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-5-2-4-12(10-13)14-6-3-9-16(14)15(17)11-7-8-11/h2,4-5,10-11,14H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHKYIQUEZJXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
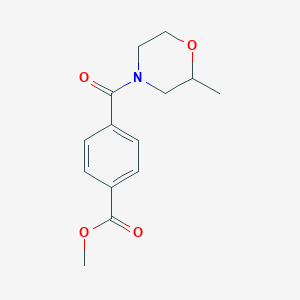
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)


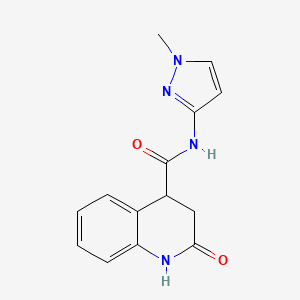

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
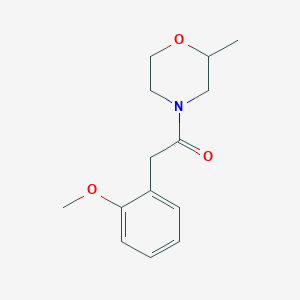
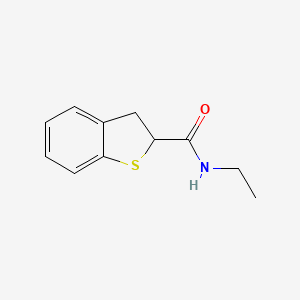
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
